molecular formula C21H19N3OS B12270461 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide

Cat. No.: B12270461
M. Wt: 361.5 g/mol
InChI Key: QMZGNKDPWNAMCO-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H19N3OS/c1-24-14-18(13-23-24)16-8-6-15(7-9-16)10-11-22-21(25)20-12-17-4-2-3-5-19(17)26-20/h2-9,12-14H,10-11H2,1H3,(H,22,25)

InChI Key

QMZGNKDPWNAMCO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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